molecular formula C8H15Cl2N3O B3100399 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride CAS No. 1368387-09-0

2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride

Cat. No. B3100399
CAS RN: 1368387-09-0
M. Wt: 240.13 g/mol
InChI Key: LSZDBQVBANDHID-UHFFFAOYSA-N
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Description

Synthesis Analysis

A study by Dyachenko et al. (2013) explored the synthesis of hexahydropyrazoloisoquinoline and hexahydrocycloheptapyrazolopyridine derivatives through the condensation of 1-acyl-2-(morpholin-4-yl)cycloalkenes. These derivatives were then alkylated, demonstrating the utility of morpholine derivatives in synthesizing complex heterocyclic systems with potential applications in medicinal chemistry.


Molecular Structure Analysis

The molecular formula of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride is C8H15Cl2N3O . The InChI Key is LSZDBQVBANDHID-UHFFFAOYSA-N.

Scientific Research Applications

Antinociceptive Effects

Research has demonstrated the antinociceptive (pain-relieving) properties of pyrazolyl derivatives in animal models. For example, a study by Prokopp et al. (2006) investigated a pyrazolyl-thiazole derivative, showing its ability to induce dose-dependent antinociception in mice without affecting spontaneous locomotion or motor performance, suggesting its potential as a non-opioid pain reliever (Prokopp et al., 2006).

Neuroprotective Properties

Certain pyrazole and morpholine derivatives have been explored for their neuroprotective effects. For instance, Nagayama et al. (1999) found that a synthetic cannabinoid agonist reduced neuronal loss after cerebral ischemia in rats, pointing to the therapeutic potential of cannabinoids in stroke and related conditions (Nagayama et al., 1999).

Modulation of Neurotransmitter Release

Compounds with morpholine components have been shown to modulate neurotransmitter release in the brain. Gessa et al. (1998) reported that cannabinoids, including those with morpholine structures, decrease acetylcholine release in the medial-prefrontal cortex and hippocampus, which may impact cognitive processes (Gessa et al., 1998).

Anti-Inflammatory Activity

Research on pyrazole derivatives also extends to anti-inflammatory effects. El-Tombary (2013) synthesized new pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives and evaluated their anti-inflammatory activity, suggesting the potential use of such compounds in the treatment of inflammatory diseases (El-Tombary, 2013).

Gastrointestinal and Cardiovascular Effects

Cannabinoids, including those with morpholine and pyrazole structures, have been studied for their effects on gastrointestinal propulsion and cardiovascular functions, indicating a wide range of possible therapeutic applications beyond pain and inflammation (Colombo et al., 1998; Banno et al., 1999).

properties

IUPAC Name

2-(4-methyl-1H-pyrazol-5-yl)morpholine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.2ClH/c1-6-4-10-11-8(6)7-5-9-2-3-12-7;;/h4,7,9H,2-3,5H2,1H3,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZDBQVBANDHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)C2CNCCO2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride
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2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride
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2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride
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2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride
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2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride
Reactant of Route 6
2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride

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